2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine
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Overview
Description
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a methoxyphenoxy group attached to a phenyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 4-bromophenol.
Ether Formation: 4-Methoxyphenol reacts with 4-bromophenol in the presence of a base such as potassium carbonate (K₂CO₃) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to form 4-(4-methoxyphenoxy)phenol.
Amine Introduction: The intermediate 4-(4-methoxyphenoxy)phenol is then subjected to a nucleophilic substitution reaction with ethylene diamine under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially yielding various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structure makes it a candidate for investigating the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
The compound’s unique properties make it useful in the development of materials with specific characteristics, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties.
Mechanism of Action
The mechanism by which 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Hydroxyphenoxy)phenyl]ethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine: Contains a methyl group instead of a methoxy group.
2-[4-(4-Chlorophenoxy)phenyl]ethan-1-amine: Features a chlorine atom in place of the methoxy group.
Uniqueness
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can affect the compound’s solubility, stability, and overall pharmacokinetic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C15H17NO2/c1-17-13-6-8-15(9-7-13)18-14-4-2-12(3-5-14)10-11-16/h2-9H,10-11,16H2,1H3 |
InChI Key |
DJFKZMQTGQLALX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
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